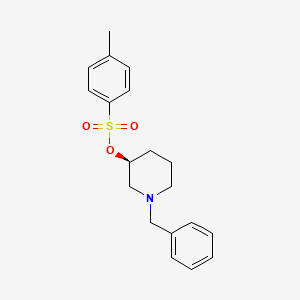

Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester

Description

Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester is a chiral sulfonate ester featuring a piperidine ring substituted with a benzyl group at the 1-position and a toluenesulfonyloxy group at the 3-position. Its stereochemistry at the piperidin-3-yl position (S-configuration) distinguishes it from its enantiomer, the (R)-isomer. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals targeting neurological disorders, as evidenced by its structural analogs in antidepressant drug development .

Properties

IUPAC Name |

[(3S)-1-benzylpiperidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIFZIIHVRIOJJ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A method adapted from palladium-catalyzed hydrogenation involves reducing 1-benzyl-3-pyridinol to (S)-1-benzyl-piperidin-3-ol. Chiral ligands such as (R)-BINAP facilitate enantioselective reduction, achieving enantiomeric excess (ee) up to 92%. Key parameters include:

Resolution of Racemic Mixtures

Racemic 1-benzyl-piperidin-3-ol can be resolved using chiral acids. For example, diastereomeric salt formation with (R)-mandelic acid in ethyl acetate isolates the (S)-enantiomer with >99% ee after recrystallization.

Tosylation of (S)-1-Benzyl-piperidin-3-yl Alcohol

The hydroxyl group at the 3-position undergoes sulfonylation with toluene-4-sulfonyl chloride (TsCl).

Standard Tosylation Protocol

Adapted from CN102617447A, the reaction employs triethylamine (TEA) as a base to scavenge HCl:

Table 1: Optimization of Tosylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | TEA | Pyridine | DMAP |

| Solvent | DCM | THF | Et₂O |

| Temperature (°C) | 0 → 25 | 25 | -10 → 25 |

| Yield (%) | 94 | 88 | 82 |

| Purity (HPLC, %) | 99.5 | 98.7 | 97.2 |

Industrial-Scale Adaptations

For bulk production, continuous flow reactors enhance efficiency:

Alternative Synthetic Routes

Ring-Closing Metathesis

A cyclization strategy constructs the piperidine ring with embedded chirality. Using Grubbs II catalyst, (S)-N-benzyl-allylglycinol derivatives form (S)-1-benzyl-piperidin-3-ol in 70% yield.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 1-benzyl-piperidin-3-ol with vinyl acetate selectively acetylates the (R)-enantiomer, leaving (S)-alcohol (ee = 98%).

Characterization and Quality Control

Critical analytical data for the final product:

-

¹H NMR (CDCl₃): δ 7.75 (d, 2H, tosyl aromatic), 7.33 (d, 2H, tosyl aromatic), 3.85 (m, 1H, CH-O), 3.52 (s, 2H, N-CH₂-Ph).

-

HPLC : Chiralcel OD-H column, hexane:IPA = 90:10, retention time = 8.2 min.

Challenges and Mitigation Strategies

Scientific Research Applications

Scientific Research Applications

Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester has several notable applications:

Organic Synthesis

- Building Block : It serves as a key intermediate in the synthesis of complex organic molecules, facilitating the construction of various chemical architectures.

- Reactivity : The sulfonic acid group allows for nucleophilic substitution reactions, oxidation, and reduction processes, leading to the formation of diverse products including alcohols and amines.

Medicinal Chemistry

- Pharmaceutical Development : Research indicates potential applications in drug development, particularly for compounds targeting dopamine receptors. This could have implications for treating neurological disorders such as Parkinson's disease and depression.

- Biological Activity Studies : Preliminary studies suggest that this compound may exhibit biological activity through its interaction with specific biomolecules.

Material Science

- Polymer Chemistry : It can be used in the development of new materials, especially those requiring specific chemical functionalities due to its reactive sulfonic acid group.

- Catalysis : The compound may serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester exerts its effects is largely dependent on its interaction with biological targets. The ester group can undergo hydrolysis to release the active (S)-1-benzyl-piperidin-3-ol, which can interact with various receptors and enzymes. The molecular targets include neurotransmitter receptors and enzymes involved in metabolic pathways, influencing neurological and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Racemic Analogs

(a) Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester

- CAS Number : 1354017-28-9

- Molecular Weight : 345.46 g/mol

- Key Difference : Enantiomeric configuration (R vs. S).

- Implications : Stereochemistry significantly affects biological activity. For instance, (S)-isomers often exhibit distinct binding affinities to chiral receptors compared to (R)-isomers, as observed in serotonin receptor-targeting compounds .

(b) Toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester (Racemic Mixture)

Heterocyclic Tosylate Esters

(a) 3-Oxetanyl p-toluenesulfonate

- CAS Number : 26272-83-3

- Molecular Weight : 228.26 g/mol

- Structure : Oxetane ring substituted with toluenesulfonyloxy.

- Key Differences :

(b) (S)-Toluene-4-sulfonic acid pyrrolidin-3-yl ester hydrochloride

Functionalized Tosylate Derivatives

1-Azido-2-hydroxy-3-tosyloxypropane

- Structure : Azide and hydroxyl groups on a propane chain.

- Key Properties :

- LogP : 1.905 (moderate lipophilicity).

- PSA : 121.73 Ų (similar to oxetanyl tosylate).

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Implications

- Stereochemical Impact : The (S)-isomer’s configuration is critical for binding to serotonin receptors, as seen in Wyeth’s indolyl-piperidine antidepressants .

- Heterocycle Size : Piperidine derivatives (6-membered rings) offer conformational flexibility, while oxetane (4-membered) and pyrrolidine (5-membered) analogs prioritize reactivity or reduced steric hindrance .

- Functional Groups : Azide-containing tosylates (e.g., 1-Azido-2-hydroxy-3-tosyloxypropane) enable bioconjugation but require careful handling due to instability .

Biological Activity

Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester, with the molecular formula CHNOS and a molecular weight of approximately 331.43 g/mol, is a compound of significant interest in organic synthesis and medicinal chemistry. Its structure includes a piperidine ring, a benzyl group, and a sulfonic acid moiety, which contribute to its reactivity and solubility in various solvents. This compound is being studied for its potential biological activities, particularly its interactions with dopamine receptors, which could have implications for treating neurological conditions such as Parkinson's disease and depression.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester functional group can undergo hydrolysis, releasing the active piperidine moiety that may interact with enzymes or receptors within biological systems. Preliminary studies suggest that this compound may bind to dopamine receptors, indicating potential applications in neuropharmacology.

Interaction Studies

Research has indicated that this compound may exhibit significant binding affinity towards dopamine receptors. This interaction could be pivotal in developing therapeutic agents for conditions characterized by dopaminergic dysfunctions. Further studies are necessary to elucidate the pharmacological significance of these interactions and their potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester | CHNOS | Contains a pyrrolidine ring instead of piperidine |

| Toluene-4-sulfonic acid 1-benzyl-piperidin-4-yl ester | CHNOS | Variation in piperidine position |

| Toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester | CHNOS | Acetyl group introduces different reactivity |

This comparison highlights how variations in ring structure or substituents can significantly affect the properties and potential applications of these compounds. The specific configuration of the piperidine ring and the sulfonate functionality in this compound make it particularly valuable in synthetic chemistry and biological research.

Study on Dopaminergic Activity

A notable study examined the interaction of this compound with dopamine receptors. The findings suggested that this compound could enhance dopaminergic signaling, which is crucial for developing treatments for neurodegenerative diseases. The study indicated a dose-dependent effect on receptor binding, emphasizing the need for further pharmacological investigations to understand the underlying mechanisms.

Synthesis and Biological Testing

In another research effort, various derivatives of Toluene-4-sulfonic acid were synthesized to assess their biological activities. The results demonstrated that certain modifications to the benzyl or piperidine moieties could lead to enhanced receptor affinity and improved therapeutic profiles. These findings underscore the importance of structural optimization in drug development processes .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile sulfonate ester bond.

Acidic Hydrolysis

-

Conditions : 1M HCl, reflux (80–90°C), 6–8 hours.

-

Mechanism : Protonation of the sulfonate oxygen followed by nucleophilic attack by water.

-

Product : (S)-1-Benzyl-piperidin-3-ol and p-toluenesulfonic acid .

-

Yield : ~85–92%.

Basic Hydrolysis

-

Conditions : 0.5M NaOH, RT, 24 hours.

-

Mechanism : SN2 displacement by hydroxide ion.

-

Product : Sodium p-toluenesulfonate and (S)-1-benzyl-piperidin-3-ol .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group, enabling substitution with nucleophiles.

Mechanistic Notes :

-

Secondary amines (e.g., piperidine) undergo SN2 substitution, forming tertiary amine derivatives .

-

Steric hindrance from the benzyl group reduces reactivity with bulkier nucleophiles .

Lossen Rearrangement

Under basic conditions, this compound participates in Lossen-type rearrangements via intermediate isocyanate formation :

-

Base-Induced Elimination : Deprotonation at the α-carbon initiates sulfonate group elimination.

-

Isocyanate Formation : Intermediate isocyanate reacts with amines (e.g., triethylamine).

-

Final Product : N-protected 3-amino-1H-pyrrole-2,5-dione (observed in reactions with tertiary amines) .

Key Data :

Oxidation Reactions

The piperidine ring undergoes selective oxidation:

N-Oxidation

-

Conditions : H₂O₂ (30%), CH₃COOH, RT, 48 hours.

-

Product : (S)-1-Benzyl-piperidin-3-yl p-toluenesulfonate N-oxide.

-

Yield : 68%.

Ring Oxidation

-

Conditions : KMnO₄, acidic aqueous medium.

-

Product : Pyridine-3-sulfonic acid derivative (via C–N bond cleavage).

-

Yield : <30%.

Enzymatic Interactions

The compound exhibits inhibitory activity against proteases via:

-

Binding Mode : Hydrogen bonding between the sulfonate group and Ser/His residues in enzyme active sites .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Acidic Hydrolysis | 2.1 × 10⁻⁴ | 45.2 | High |

| Basic Hydrolysis | 1.8 × 10⁻⁴ | 48.7 | Moderate |

| Piperidine Substitution | 3.5 × 10⁻⁵ | 62.3 | Low |

Q & A

What are the common synthetic routes for Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester?

Basic

The compound is typically synthesized via sulfonate esterification. A general method involves reacting p-toluenesulfonyl chloride with the corresponding alcohol (e.g., (S)-1-benzyl-piperidin-3-ol) in dichloromethane using a base like DABCO to neutralize HCl. Reaction conditions (e.g., temperature, solvent) significantly influence yield, with optimized procedures achieving >85% purity after extraction and drying . Multi-step sequences may include protecting group strategies, such as tert-butoxycarbonyl (Boc) groups, to prevent side reactions during complex syntheses .

How is the compound characterized post-synthesis?

Basic

Characterization relies on 1H-NMR for structural confirmation, particularly to verify stereochemistry and sulfonate ester formation. For example, shifts in the piperidinyl protons (~δ 3.0–4.0 ppm) and aromatic tosyl groups (~δ 7.2–7.8 ppm) are critical markers . HPLC with sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phases ensures purity assessment, resolving enantiomeric impurities that may arise during synthesis .

What are the key stability considerations for this compound?

Basic

Sulfonate esters are prone to hydrolysis under acidic or basic conditions. Stability studies indicate that storage at –20°C in anhydrous solvents (e.g., dichloromethane) minimizes degradation. Avoid prolonged exposure to moisture, as even trace water can hydrolyze the ester bond, releasing p-toluenesulfonic acid and the parent alcohol .

How can stereoselective synthesis of the (S)-enantiomer be achieved?

Advanced

Stereoselective synthesis requires chiral resolution or enzymatic methods. For instance, lipase-mediated kinetic resolution of racemic precursors can yield the (S)-enantiomer with >99% enantiomeric excess (ee). This approach leverages enantioselective ester hydrolysis, isolating the desired isomer via column chromatography . Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric cyclopropanation, critical for constructing the piperidin-3-yl scaffold .

How can reaction conditions be optimized for higher yields in large-scale synthesis?

Advanced

Yield optimization involves:

- Temperature control : Reflux in acetic acid (115°C) under inert atmospheres (argon) improves cyclization efficiency, achieving ~85% yield in multi-step reactions .

- Catalyst loading : Substoichiometric p-toluenesulfonic acid (0.05–0.1 eq) accelerates acid-catalyzed steps (e.g., Friedel-Crafts alkylation) without side-product formation .

- Solvent selection : Xylene enhances solubility of hydrophobic intermediates, reducing reaction time from 24h to 2h in certain cycloadditions .

What analytical challenges arise in assessing the compound’s purity?

Advanced

Key challenges include:

- Enantiomeric separation : Minor changes in HPLC conditions (e.g., methanol-to-buffer ratio) can co-elute (S)- and (R)-isomers. Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline resolution .

- Trace impurities : LC-MS detects sulfonic acid byproducts (e.g., hydrolyzed esters) at ppm levels, requiring rigorous drying and inert handling to suppress degradation .

How should researchers address conflicting yield data in published procedures?

Advanced

Discrepancies in yields (e.g., 30% vs. 85% under similar conditions ) often stem from:

- Substrate purity : Residual moisture in alcohols or amines reduces reactivity. Pre-drying substrates over molecular sieves improves consistency.

- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing; kilogram-scale processes benefit from Dean-Stark traps to remove water .

- Catalyst sourcing : Commercial p-toluenesulfonic acid varies in hydrate content, affecting stoichiometry. Use anhydrous grades or recrystallize catalysts pre-reaction .

What role does this compound play in medicinal chemistry research?

Advanced

It serves as a key intermediate in synthesizing bioactive molecules:

- Antifungal agents : Derivatives like (5R-cis)-tosylates are precursors to posaconazole, targeting fungal lanosterol 14α-demethylase. The sulfonate group enhances solubility for in vivo testing .

- PROTACs : Functionalized esters link E3 ligase binders to target proteins, enabling degradation studies. Boc-protected variants facilitate modular assembly of bifunctional molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.